

# Spectroscopic comparison of "2-Chloro-4-ethoxybenzaldehyde" and its derivatives

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## Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

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## Spectroscopic Comparison of 2-Chloro-4-ethoxybenzaldehyde and its Derivatives

A detailed spectroscopic analysis is fundamental for researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of synthesized organic compounds. This guide provides a comparative overview of the spectroscopic data for **2-Chloro-4-ethoxybenzaldehyde** and its structurally related derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a valuable resource for compound identification and characterization.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Chloro-4-ethoxybenzaldehyde** and a selection of its derivatives. These derivatives have been chosen to illustrate the influence of substituent changes on the spectroscopic properties.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehydic Proton (s)	Aromatic Protons (m)	Ethoxy/Methoxy Protons	Other Protons	Solvent
2-Chloro-4-ethoxybenzaldehyde	~10.3	~6.9-7.8	~4.1 (q), ~1.4 (t)	-	CDCl <sub>3</sub>
2-Ethoxybenzaldehyde	10.45	6.9-7.8	4.15 (q), 1.45 (t)	-	CDCl <sub>3</sub>
4-Ethoxybenzaldehyde[1][2]	9.87	6.9-7.8	4.12 (q), 1.45 (t)	-	CDCl <sub>3</sub>
2-Methoxybenzaldehyde[3]	10.45	-	3.82 (s)	7.25-7.80 (m)	DMSO-d6
4-Methoxybenzaldehyde[4]	9.94	-	3.82 (s)	7.0-7.8 (m)	CDCl <sub>3</sub>
4-Chlorobenzaldehyde[4]	9.99	7.5-7.8 (m)	-	-	CDCl <sub>3</sub>
2-Methylbenzaldehyde[3][4]	10.26	7.25-7.79 (m)	-	2.66 (s)	CDCl <sub>3</sub>

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Aromatic C-O/C-Cl	Aromatic C-H/C-C	Ethoxy/Methoxy C	Other C	Solvent
2-Chloro-4-ethoxybenzaldehyde	~189	~163 (C-O), ~135 (C-Cl)	~113-132	~64, ~14	-	CDCl <sub>3</sub>
2-Ethoxybenzaldehyde	189.9	161.7	113.1, 121.0, 128.8, 136.2	64.5, 14.7	-	CDCl <sub>3</sub>
4-Ethoxybenzaldehyde[1]	190.7	164.5	114.7, 129.9, 131.9	63.9, 14.6	-	CDCl <sub>3</sub>
2-Methoxybenzaldehyde[4]	189.4	161.5	111.4, 120.3, 124.5, 128.0, 135.7	55.3	-	CDCl <sub>3</sub>
4-Methoxybenzaldehyde[4]	191.9	160.0	112.0, 121.3, 123.3, 129.9, 137.7	55.3	-	CDCl <sub>3</sub>
4-Chlorobenzaldehyde[4]	192.5	136.5 (C-Cl)	129.1, 129.8, 134.6	-	-	CDCl <sub>3</sub>
2-Methylbenzaldehyde[4]	192.8	-	126.3, 131.8, 132.1, 133.7, 134.2, 140.6	-	19.9	CDCl <sub>3</sub>

Table 3: IR Spectroscopic Data (Key Absorptions in  $\text{cm}^{-1}$ )

Compound	C=O Stretch	C-O Stretch (Aromatic Ether)	C-Cl Stretch	Aromatic C-H Stretch	Aliphatic C-H Stretch
2-Chloro-4-ethoxybenzaldehyde	~1680-1700	~1250-1300	~700-800	~3000-3100	~2850-2980
2-Ethoxybenzaldehyde	1685	1245	-	3065	2980, 2935
4-Ethoxybenzaldehyde[2]	~1680	~1250	-	~3070	~2980
4-Methoxybenzaldehyde[2]	~1680	~1250	-	~3070	~2970
4-Chlorobenzaldehyde	~1700	-	~750	~3080	-

Table 4: Mass Spectrometry Data (Key Fragments  $m/z$ )

Compound	Molecular Ion [M] <sup>+</sup>	[M-H] <sup>+</sup>	[M-CHO] <sup>+</sup>	[M-CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> / [M-CH <sub>3</sub> ] <sup>+</sup>	Other Key Fragments
2-Chloro-4-ethoxybenzaldehyde	184/186	183/185	155/157	155/157	127/129
2-Ethoxybenzaldehyde	150	149	121	121	93, 65
4-Ethoxybenzaldehyde[5]	150	149	121	121	93, 65
4-Methoxybenzaldehyde	136	135	107	121	92, 77
4-Chlorobenzaldehyde	140/142	139/141	111/113	-	75

## Experimental Protocols

The data presented in this guide is typically acquired using the following standard experimental methodologies.

**Nuclear Magnetic Resonance (NMR) Spectroscopy[6]** A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), and placed in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are then recorded on a spectrometer, for instance, a 300 or 400 MHz instrument.[7] For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 12 ppm, and chemical shifts are referenced to the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm). For <sup>13</sup>C NMR, the spectral width is generally set from 0 to 200 ppm with proton decoupling, and chemical shifts are referenced to the solvent peak (e.g., CDCl<sub>3</sub> at 77.2 ppm).[7]

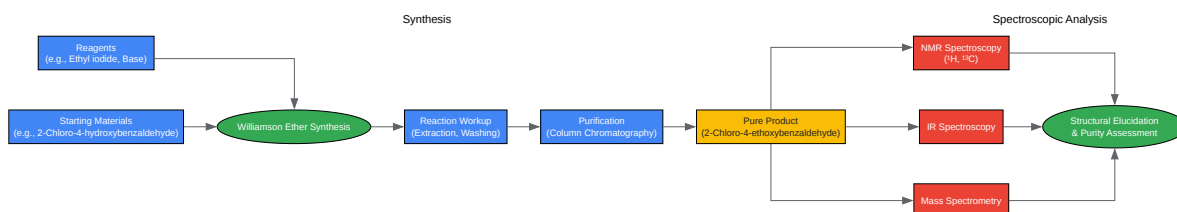
**Infrared (IR) Spectroscopy[7]** For liquid samples, the IR spectrum is often obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the neat liquid is applied

directly to the ATR crystal. The spectrum is typically recorded in the mid-infrared range from 4000 to 650  $\text{cm}^{-1}$ .<sup>[7]</sup> A background spectrum of the clean ATR crystal is taken prior to the sample analysis and is automatically subtracted from the sample spectrum.

**Mass Spectrometry (MS)** Electron Ionization (EI) mass spectrometry is a common method for volatile compounds. The sample is introduced into the mass spectrometer, vaporized, and then ionized by a high-energy electron beam (typically 70 eV). This process causes the molecule to fragment. The resulting positively charged ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected, generating a mass spectrum that shows the relative abundance of each ion.

## Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted benzaldehyde, such as **2-Chloro-4-ethoxybenzaldehyde**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational comparison of the spectroscopic features of **2-Chloro-4-ethoxybenzaldehyde** and its derivatives. Researchers can utilize this information for the

identification and structural verification of these and similar compounds.

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- To cite this document: BenchChem. [Spectroscopic comparison of "2-Chloro-4-ethoxybenzaldehyde" and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356691#spectroscopic-comparison-of-2-chloro-4-ethoxybenzaldehyde-and-its-derivatives]

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